2-[2-(Propan-2-ylsulfanyl)ethyl]piperidine hydrochloride

Solubility Salt selection Pre-formulation

Researchers needing a stable, well-characterized piperidine scaffold for CNS structure-activity relationship (SAR) studies face solubility and sourcing inconsistencies with free bases or regioisomers. This hydrochloride salt eliminates salt-formation variability. - **Defined 2-regiochemistry**: Ethylene-linked isopropylthioethyl group preserves bidentate interaction geometry; 4-regioisomer (CAS 1864015-27-9) cannot substitute. - **Superior handling**: Salt form provides >1500 g/L aqueous solubility for buffers and dosing; free base discontinued. - **Supply security**: Available from multiple vendors at 95-97% purity; mitigates single-source risk for multi-year campaigns.

Molecular Formula C10H22ClNS
Molecular Weight 223.81 g/mol
CAS No. 1820718-02-2
Cat. No. B1403650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-(Propan-2-ylsulfanyl)ethyl]piperidine hydrochloride
CAS1820718-02-2
Molecular FormulaC10H22ClNS
Molecular Weight223.81 g/mol
Structural Identifiers
SMILESCC(C)SCCC1CCCCN1.Cl
InChIInChI=1S/C10H21NS.ClH/c1-9(2)12-8-6-10-5-3-4-7-11-10;/h9-11H,3-8H2,1-2H3;1H
InChIKeyBCFBKWNKTJUOSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity & Procurement


2-[2-(Propan-2-ylsulfanyl)ethyl]piperidine hydrochloride (CAS 1820718-02-2) is a synthetic piperidine derivative featuring a 2-(isopropylthio)ethyl substituent on the piperidine ring, isolated as the hydrochloride salt (molecular formula C₁₀H₂₂ClNS, MW 223.81 g/mol) [1]. The compound belongs to the alkylthioether-substituted piperidine class, a scaffold frequently explored in medicinal chemistry for central nervous system (CNS) targets and as a synthetic intermediate for more elaborate pharmacophores [2]. Its procurement is typically driven by the need for a well-defined, high-purity (>95%) hydrochloride salt that offers balanced lipophilicity and aqueous handling properties for downstream synthetic or biological profiling workflows .

Generic Substitution Challenges


Compounds within the alkylthio-piperidine class cannot be casually interchanged because the specific combination of (i) the ethylene linker length, (ii) the isopropyl branching on the thioether, (iii) the 2-position attachment on the piperidine ring, and (iv) the hydrochloride salt form collectively dictate critical performance properties including aqueous solubility, lipophilicity (logP/logD), conformational flexibility, and potential target recognition [1]. Even a seemingly minor alteration—such as shifting the substituent from the 2-position to the 4-position (CAS 1864015-27-9) or removing the ethylene spacer (CAS 1249492-30-5)—can disrupt intramolecular hydrogen bonding geometries, alter pKa, and compromise the compound's suitability as a synthetic intermediate in structure-activity relationship (SAR) campaigns . The evidence sections below quantify where defensible differentiation exists and where data gaps remain.

Differentiation Evidence vs. Analogs


Salt vs. Free Base: Solubility Advantage

The hydrochloride salt form (CAS 1820718-02-2) provides a decisive aqueous solubility advantage over the corresponding free base 2-[2-(propan-2-ylsulfanyl)ethyl]piperidine (CAS 1247225-52-0). While no experimentally determined aqueous solubility value has been published specifically for this compound, piperidine hydrochloride salts as a class exhibit water solubility exceeding 1500 g/L at 20°C, in contrast to free-base piperidine derivatives which typically show limited aqueous solubility (<10 mg/mL) and require organic co-solvents for dissolution [1]. The protonation of the piperidine nitrogen (pKaH ≈ 10–11) in the hydrochloride salt ensures that the compound remains predominantly ionized and water-soluble under standard biological assay conditions (pH 7.4), whereas the free base would exist largely as the neutral, less soluble species .

Solubility Salt selection Pre-formulation

Regioisomeric Differentiation: 2- vs. 4-Position

The substitution position on the piperidine ring differentiates the target 2-isomer (CAS 1820718-02-2) from its 4-regioisomer 4-[2-(propan-2-ylsulfanyl)ethyl]piperidine hydrochloride (CAS 1864015-27-9). Although PubChem-computed global descriptors (MW 223.81, TPSA 37.3 Ų, HBD 2, HBA 2, rotatable bonds 4) are identical for both isomers [1][2], the spatial orientation of the basic nitrogen relative to the thioether side chain differs substantially. In the 2-isomer, the nitrogen and the sulfur-containing side chain are in closer proximity (1,2-relationship), enabling potential intramolecular N–H···S interactions or bidentate metal coordination that are geometrically impossible in the 4-isomer where the substituent is distal to the ring nitrogen . This proximity effect can influence the compound's behavior as a ligand for biological targets or as a directing group in transition-metal catalysis.

Regioisomerism Structure-activity relationship Molecular recognition

Linker Flexibility: Ethylene vs. Direct Attachment

The presence of an ethylene (–CH₂CH₂–) linker between the piperidine ring and the isopropylthio group in the target compound distinguishes it from simpler analogs such as 4-(isopropylthio)piperidine (CAS 1249492-30-5, C₈H₁₇NS, MW 159.29) where the thioether is directly attached to the ring . The ethylene spacer increases the molecular weight by approximately 64.5 g/mol (from 159.29 to 223.81 for the HCl salt) and adds two rotatable bonds, enhancing conformational flexibility and the potential to access binding pockets that are sterically inaccessible to the directly-attached analog [1]. Computed LogP for the 4-(tert-butylthio)methyl analog (C₁₀H₂₁NS) is reported as 1.97, while compounds with directly-attached alkylthio groups on piperidine generally exhibit lower LogP values (~1.5–1.7) , indicating that the ethylene linker modulates lipophilicity independently of the thioether substituent.

Linker chemistry Lipophilicity Conformational analysis

Vendor Purity & Batch Consistency

Across major research chemical suppliers, the target compound's reported minimum purity ranges from 95% (Sigma-Aldrich/Life Chemicals, AKSci) to 97% (Leyan) . The free base analog (CAS 1247225-52-0) is typically offered at 95% purity but has been discontinued by at least one major supplier (Fluorochem/CymitQuimica), indicating supply-chain fragility . The 4-regioisomer (CAS 1864015-27-9) is available at 95% purity but commands a significantly higher price point (e.g., ~$615/0.1g from Enamine) compared to the target 2-isomer, whose pricing is generally more favorable due to broader availability from multiple vendors [1]. No pharmacopeial monograph or certified reference standard exists for any compound in this class; therefore, vendor Certificate of Analysis (CoA) documentation is the sole quality benchmark.

Purity Quality assurance Procurement

Optimal Application Scenarios


Aqueous Biological Assays & In Vivo PK

The hydrochloride salt form, with its class-level aqueous solubility exceeding 1500 g/L, is the only viable form for direct dissolution in physiological buffers or dosing solutions [1]. Researchers designing in vitro receptor-binding assays, cellular uptake studies, or rodent pharmacokinetic experiments should procure this salt rather than the free base, which would require time-consuming and variable salt-formation steps that introduce uncertainty into dose calculations.

CNS GPCR & Ion Channel SAR Campaigns

The 2-position attachment of the isopropylthioethyl group creates a distinctive three-dimensional pharmacophore with the basic nitrogen in close spatial proximity to the sulfur atom [2]. This geometry may favor bidentate interactions with certain biological targets. Lead optimization teams evaluating piperidine-based CNS agents should use the 2-isomer as their synthetic starting point; the 4-regioisomer presents the side chain in a fundamentally different orientation and will not reproduce the same SAR trends.

Orthogonal N-Functionalization in Synthesis

The ethylene linker provides a flexible spacer that distances the sterically demanding isopropylthio group from the piperidine nitrogen, facilitating subsequent N-alkylation, N-acylation, or N-sulfonylation reactions that might be sterically hindered in directly-attached thioether analogs . This makes the target compound preferable to 4-(isopropylthio)piperidine for synthetic sequences requiring N-functionalization without competing side reactions at the sulfur center.

Supply-Chain Resilience for Procurement

With confirmed availability from at least three independent vendors (Sigma-Aldrich, AKSci, Leyan) at purities of 95–97%, the target compound offers superior procurement security compared to the free base (discontinued at Fluorochem) or the 4-regioisomer (limited vendor base, higher cost) [3]. For industrial research programs planning multi-year synthetic campaigns, selecting the broadly sourced 2-isomer hydrochloride mitigates single-supplier risk and ensures batch-to-batch continuity.

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